![molecular formula C11H8BrFN2O2S B5876400 N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide](/img/structure/B5876400.png)
N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide, also known as BAY-678, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively, and researchers have identified several advantages and limitations associated with its use in laboratory experiments.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool compound for studying the function of protein kinases. This compound has been shown to inhibit several protein kinases, including Aurora A, Aurora B, and FLT3, which are involved in various cellular processes, including cell division and proliferation.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. As a result, the activity of these protein kinases is inhibited, leading to various cellular effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by this compound can lead to cell cycle arrest, apoptosis, and decreased cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide in laboratory experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit several protein kinases, making it a useful tool for studying the function of these kinases. However, one of the limitations of using this compound is its potential off-target effects. Inhibition of other proteins by this compound can lead to unintended effects, making it important to carefully design experiments to minimize these effects.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Additionally, this compound has potential applications in the treatment of inflammatory diseases, and further research is needed to explore these possibilities. Finally, the use of this compound as a tool for studying the function of protein kinases in various cellular processes is an area of ongoing research.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide involves a series of chemical reactions. The starting materials for the synthesis are 5-bromo-2-pyridinecarboxylic acid and 4-fluorobenzenesulfonyl chloride. The reaction between these two compounds is catalyzed by a base such as triethylamine or pyridine, resulting in the formation of N-(5-bromo-2-pyridinyl)-4-fluorobenzenesulfonamide.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMBOPQRYYMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide |
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